molecular formula C25H26N8O2 B8819350 N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide CAS No. 1643377-48-3

N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide

Katalognummer: B8819350
CAS-Nummer: 1643377-48-3
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: HWDABCWSXKTUOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl and phenyl groups. The final steps involve the addition of the aminoiminomethyl and amino-oxopropyl groups under controlled conditions to ensure the correct formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: shares similarities with other benzimidazole derivatives, such as and .

Uniqueness

The uniqueness of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1643377-48-3

Molekularformel

C25H26N8O2

Molekulargewicht

470.5 g/mol

IUPAC-Name

N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide

InChI

InChI=1S/C25H26N8O2/c1-32-20-10-7-17(25(35)33(13-11-21(26)34)22-4-2-3-12-29-22)14-19(20)31-23(32)15-30-18-8-5-16(6-9-18)24(27)28/h2-10,12,14,30H,11,13,15H2,1H3,(H2,26,34)(H3,27,28)

InChI-Schlüssel

HWDABCWSXKTUOW-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)N)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.